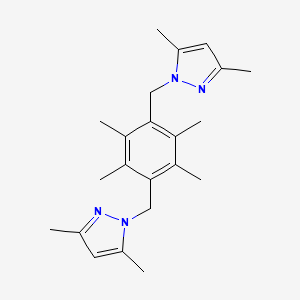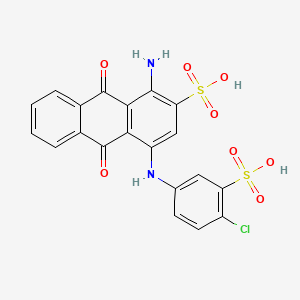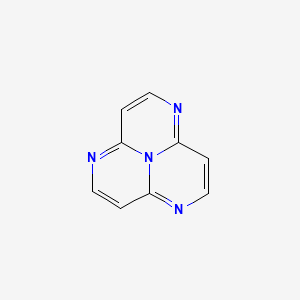
1,4,7-Triazacyc(3.3.3)azine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Triazacyc(333)azine is a heterocyclic compound with the molecular formula C₉H₆N₄ It is characterized by a unique structure consisting of a nine-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyc(3.3.3)azine can be synthesized through a two-step process. The first step involves the condensation of ammonia with acrolein or crotonaldehyde, depending on the desired derivative. The second step is the dehydrogenation of the product using a palladium on carbon catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium on carbon as a catalyst is common in industrial settings due to its efficiency and reusability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Triazacyc(3.3.3)azine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazacyclazines.
Applications De Recherche Scientifique
1,4,7-Triazacyc(3.3.3)azine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1,4,7-Triazacyc(3.3.3)azine involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, which can then participate in various catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptazine: Another nitrogen-containing heterocycle with similar properties.
Cycl(3.3.3)azine: A related compound with a similar ring structure but different nitrogen placement.
Uniqueness
1,4,7-Triazacyc(3.3.3)azine is unique due to its specific arrangement of nitrogen atoms within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
24913-14-2 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2,6,10,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-4-10-8-3-6-12-9-2-5-11-7(1)13(8)9/h1-6H |
Clé InChI |
WSDSSINLQPHRND-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=CN=C3N2C1=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


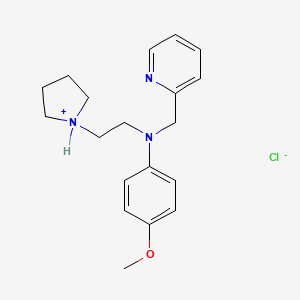
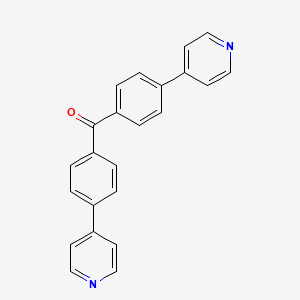
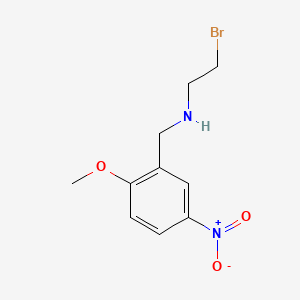


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
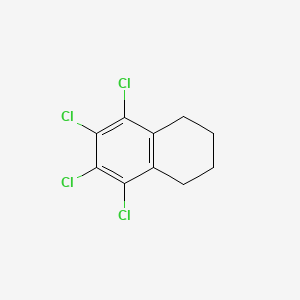

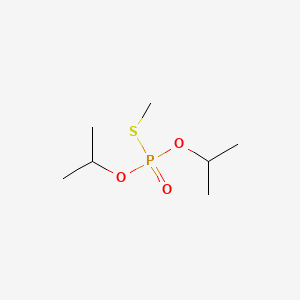
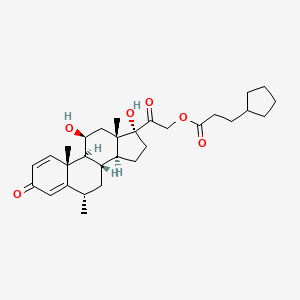
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)

